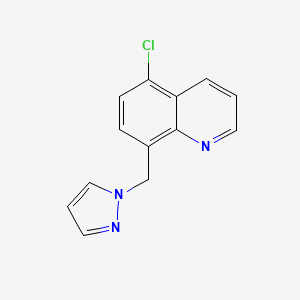

5-Chloro-8-(pyrazol-1-ylmethyl)quinoline

Description

Properties

IUPAC Name |

5-chloro-8-(pyrazol-1-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-12-5-4-10(9-17-8-2-7-16-17)13-11(12)3-1-6-15-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDKWSNQCGYWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CN3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on the Quinoline (B57606) Core Activity

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, offering a versatile template for drug design. nih.gov The type and position of substituents on this core can dramatically alter the compound's physicochemical properties and its interaction with biological targets. nih.govbiosynce.com

The introduction of a chlorine atom into a biologically active molecule is a common strategy in medicinal chemistry to enhance efficacy. eurochlor.org In the context of the quinoline scaffold, a chlorine atom at position 5 significantly impacts the molecule's properties. The chlorine substituent is known to increase the lipophilicity of the molecule, which can lead to better membrane permeability and enhanced partitioning into the lipophilic domains of a target protein. researchgate.netmdpi.com This modification can also prevent metabolic hydroxylation at the position of substitution, thereby increasing the metabolic stability of the compound. researchgate.net

The strong electron-withdrawing inductive effect of the chlorine atom can alter the electron distribution across the quinoline ring system, influencing its reactivity and binding interactions. researchgate.netresearchgate.net This has been observed in various quinoline derivatives where chlorination modulates biological activity. eurochlor.org For instance, studies on 5-chloro-8-hydroxyquinoline (B194070) have highlighted the importance of the chloro-substitution for its antituberculosis activity. researchgate.net The presence of chlorine can cause an increase in nonbonding interactions with binding sites and enhance the electrophilicity of nearby molecular regions due to its electronegativity. researchgate.net

The pyrazole (B372694) ring is a five-membered heterocyclic moiety that is a cornerstone in the design of many biologically active compounds, particularly as inhibitors of protein kinases. researchgate.netnih.gov When attached to the quinoline core at position 8 via a methyl linker, the pyrazol-1-ylmethyl group plays a critical role in mediating interactions with target receptors.

The pyrazole ring itself possesses distinct chemical properties that are advantageous for receptor binding. N-unsubstituted pyrazoles can act as both hydrogen bond donors (via the NH group) and acceptors (via the pyridine-like nitrogen atom). nih.gov This dual functionality allows for versatile interactions within a receptor's binding pocket. However, in 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline, the pyrazole is N1-substituted, which means it can only act as a hydrogen bond acceptor. nih.gov This specific interaction can be crucial for orienting the molecule correctly within the binding site and contributing to selectivity. Furthermore, pyrazole-containing drugs often exhibit greater stability against metabolic enzymes like P450 oxygenases compared to other heterocycles such as imidazole (B134444) or oxazole. nih.gov

SAR studies often involve systematically altering substituents at various positions on the quinoline ring to optimize activity.

Position C-2: Modifications at the C-2 position can have a profound effect on biological activity. For example, in a series of antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at C-2 enhanced activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.gov Conversely, other studies have shown that a chlorine substituent at C-2 can confer potent antioxidant properties. rsc.org

Position C-3: The C-3 position has also been a target for modification. For instance, 3-quinolinecarboxaldehyde (B83401) derivatives have been identified as potential antioxidants. rsc.org The synthesis of various 3-substituted quinolines is an active area of research to explore new therapeutic agents. mdpi.com

Position C-7: The C-7 position is frequently substituted in many biologically active quinolines. SAR studies on tacrine (B349632) analogs for Alzheimer's disease revealed that the replacement of hydrogen with chlorine or a trifluoromethyl group at C-7 resulted in strong acetylcholinesterase (AChE) inhibition. arabjchem.org Similarly, 7-chloro-4-phenylsulfonyl quinoline was found to possess good anti-inflammatory properties. rsc.org

The following table summarizes the impact of various substituents at different quinoline positions on biological activity based on findings from related compound series.

| Position | Substituent | Observed Effect | Biological Activity | Reference |

| C-2 | -OCH₃ (electron-donating) | Enhanced activity | Antimalarial | nih.gov |

| C-2 | -Cl (electron-withdrawing) | Loss of activity | Antimalarial | nih.gov |

| C-7 | -Cl | Strong inhibition | Acetylcholinesterase (AChE) | arabjchem.org |

| C-7 | -CF₃ | Strong inhibition | Acetylcholinesterase (AChE) | arabjchem.org |

| C-7 | -Cl | Good activity | Anti-inflammatory | rsc.org |

Modulations within the Pyrazole Ring System and Linker Length

Beyond the quinoline core, modifications to the pyrazole ring and the linker connecting it to the quinoline are critical for fine-tuning the molecule's pharmacological profile.

Substituents on the pyrazole ring itself have a major impact on the chemical and biological properties of the entire molecule. nih.gov The presence, type, and position of these substituents can influence the electronic nature of the pyrazole ring and its steric profile, thereby affecting receptor interactions.

For example, the addition of a methyl group to the pyrazole ring in a series of kinase inhibitors was found to significantly enhance potency. nih.gov In another study, pyrazole-1-carbothioamide derivatives with a 3,4-dimethylphenyl substituent showed high antiproliferative activity against cancer cell lines. nih.gov Electron-withdrawing groups like trifluoromethyl (-CF₃) can also be employed to alter the electronic properties and lipophilicity, potentially leading to improved cell permeability or different binding interactions. The strategic placement of such groups can block metabolic oxidation, enhancing the drug's half-life. nih.gov

The table below illustrates the potent activity of a pyrazole derivative from a related series, highlighting the importance of substitution on the pyrazole moiety.

| Compound | Substituents on Pyrazole Moiety | Activity (IC₅₀) | Cell Line | Reference |

| 233 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl) | 0.07 µM | MCF-7 (Breast Cancer) | nih.gov |

Studies on other hybrid molecules have demonstrated the importance of linker length. For instance, in a series of tacrine-based hybrids, a linker of two or three methylene (B1212753) units was found to be optimal for activity. arabjchem.org In the development of certain kinase inhibitors, an optimal distance of two carbon atoms between a phenyl ring and an amide nitrogen was identified. nih.gov The use of an ethyl linker has also been successful in conjugating 4-aminoquinolines with pyrano[2,3-c]pyrazoles to create potent antimalarial agents. researchgate.net These findings underscore that varying the linker length, for instance from a single methylene unit to an ethyl or propyl chain, is a key strategy in molecular design to properly position the pharmacophoric elements for maximal biological effect.

Ligand-Based and Structure-Based Molecular Design Approaches

The design of novel bioactive molecules often employs both ligand-based and structure-based computational methods. In the absence of a known target structure, ligand-based approaches, which rely on the analysis of molecules known to interact with the target of interest, are particularly valuable. For quinoline-pyrazole systems, these methods leverage the structural information from a set of active compounds to build models that can predict the activity of new, untested molecules.

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinoline derivatives, several pharmacophore models have been developed to elucidate the key features required for various activities, such as anticancer or antimicrobial effects. mdpi.comresearchgate.net

A typical pharmacophore model for quinoline-based compounds often includes features such as aromatic rings, hydrogen bond acceptors, and hydrogen bond donors. researchgate.netnih.gov For instance, a four-feature model developed for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as crucial for activity. nih.gov In another study on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors, a five-point pharmacophore model was generated, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net

When considering the structure of This compound , we can map its features onto such a generalized pharmacophore. The quinoline ring system serves as a primary aromatic feature. The nitrogen atom within the quinoline ring and the two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. mdpi.com The chlorine atom at the 5-position of the quinoline ring introduces a halogen bond donor feature and influences the electronic properties of the aromatic system. Molecular alignment studies, often performed in conjunction with 3D-QSAR (Quantitative Structure-Activity Relationship), superimpose a set of active molecules to understand their common structural features in 3D space, further refining the pharmacophore hypothesis. mdpi.comscitechnol.com For quinoline derivatives, these studies have highlighted the importance of the spatial arrangement of substituents on the quinoline core for biological activity. nih.gov

Table 1: Key Pharmacophore Features for Quinoline Derivatives

| Feature | Potential Role in "this compound" | Reference |

|---|---|---|

| Aromatic Ring | The quinoline and pyrazole rings provide hydrophobic interactions and π-π stacking opportunities with biological targets. | researchgate.netnih.gov |

| Hydrogen Bond Acceptor | Nitrogen atoms in the quinoline and pyrazole rings can accept hydrogen bonds from receptor sites. | researchgate.netnih.govmdpi.com |

| Hydrogen Bond Donor | While the parent structure lacks a strong donor, modifications could introduce this feature. | researchgate.net |

| Hydrophobic Group | The entire bicyclic quinoline system and the pyrazole ring contribute to hydrophobicity. | N/A |

This table is generated based on general principles of pharmacophore modeling applied to the structure of this compound, with supporting concepts from the cited literature.

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. ijddd.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. rsc.org Once identified, these fragments can be grown, linked, or optimized to produce a higher-affinity lead compound. ijddd.comnih.gov

In the context of This compound , the molecule itself can be deconstructed into its constituent fragments: the 5-chloroquinoline (B16772) core and the pyrazole moiety, connected by a methylene linker. Both quinoline and pyrazole are considered "privileged scaffolds" in medicinal chemistry, as they are found in numerous biologically active compounds. nih.govmdpi.com

The FBDD approach for quinoline-pyrazole systems would involve:

Fragment Screening: Screening libraries containing quinoline and pyrazole fragments to identify those that bind to the target of interest. Crystallographic screening, for example, can reveal interaction sites for diverse fragments. nih.gov

Fragment Linking: If the quinoline and pyrazole fragments bind to adjacent sites on the target, they can be linked together. The methylene group in This compound represents one such linker. The geometry and length of the linker are critical for maintaining the optimal binding orientation of both fragments.

Fragment Growing: A single fragment hit (e.g., a substituted quinoline) can be elaborated with additional functional groups to explore and exploit nearby binding pockets, potentially leading to the addition of a pyrazole-like structure to enhance affinity and selectivity.

Studies have shown that linking different heterocyclic fragments can result in compounds with potent and specific activities. For example, a fragment-based approach was used to design pyrazolo[1,5-a] mdpi.comnih.govmdpi.comtriazines linked to a 5-chlorouracil (B11105) moiety, which acted as effective enzyme inhibitors. nih.gov This demonstrates the principle of combining distinct chemical entities to achieve a desired biological profile.

Table 2: Fragments of this compound in FBDD

| Fragment | Potential Interactions | Rationale |

|---|---|---|

| 5-Chloroquinoline | π-π stacking, hydrophobic interactions, halogen bonding | A well-established scaffold in medicinal chemistry with diverse biological activities. nih.govmdpi.com |

| Pyrazole | Hydrogen bonding, metal coordination, hydrophobic interactions | A five-membered heterocyclic ring known for its versatile binding capabilities. nih.gov |

This table conceptualizes the application of FBDD principles to the specified compound.

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For This compound , the key conformational variable is the rotation around the single bonds of the methylene linker connecting the quinoline and pyrazole rings.

Studies on structurally related compounds provide insight into the likely conformational preferences. For instance, in molecules containing two aromatic rings linked by a flexible bridge, the dihedral angle between the rings is a critical parameter. In a similar compound, (E)-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, the dihedral angle between the pyrazole ring and the adjacent phenyl ring was found to be 26.1°. nih.gov In another case involving two pyrazole rings, the phenyl rings attached to them formed dihedral angles of 41.24° and 55.53° with the central plane. nih.gov These values indicate that a non-coplanar arrangement is often energetically favored, which can be crucial for fitting into a three-dimensional binding pocket.

This compound is achiral and does not have stereocenters. Therefore, considerations of enantiomers or diastereomers are not applicable to this specific molecule. However, if chiral centers were introduced through substitution on the methylene linker or on non-aromatic portions of a modified scaffold, stereochemistry would become a critical factor in its interaction with a chiral biological target.

Table 3: Conformational and Stereochemical Profile

| Parameter | Description | Relevance to "this compound" |

|---|---|---|

| Key Torsion Angles | Rotation around the C8-CH₂ and CH₂-N(pyrazole) bonds. | These rotations determine the relative orientation of the quinoline and pyrazole rings, influencing receptor fit. |

| Favored Conformation | The lowest energy 3D arrangement of the molecule. | Likely to be a non-coplanar arrangement of the two ring systems to minimize steric hindrance. nih.govnih.gov |

| Stereochemistry | The 3D arrangement of atoms in a molecule. | The parent compound is achiral. Modifications could introduce chirality, which would necessitate evaluation of individual stereoisomers. |

This table outlines the key conformational and stereochemical aspects of the specified compound based on established chemical principles and data from related molecules.

Preclinical Biological Activities and Mechanistic Investigations of Quinoline Pyrazole Derivatives

Antimicrobial Research Pathways

Quinoline-based compounds have long been a cornerstone in the development of antimicrobial agents. nih.govresearchgate.net The hybridization of the quinoline (B57606) nucleus with other pharmacologically active moieties like pyrazole (B372694) has been a strategic approach to developing new molecules to combat microbial resistance. nih.gov

Derivatives of quinoline have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The introduction of a chlorine atom, particularly at the C-5 position of the quinoline ring, has been shown to be advantageous for antibacterial activity. nih.gov For instance, a derivative bearing a chlorine on a linked benzene (B151609) ring showed good activity against both Gram-positive and Gram-negative strains. nih.gov Similarly, cloxyquin (5-chloroquinolin-8-ol) has shown potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml against 150 clinical isolates, including multidrug-resistant strains. nih.gov

The mechanisms underlying the antibacterial effects of quinoline derivatives are diverse. One key target is DNA gyrase, an essential enzyme in bacterial DNA replication. Fluoroquinolones, a major class of antibacterial drugs, function through this pathway. Research has extended to non-fluoroquinolone quinolines that also interfere with bacterial DNA synthesis. researchgate.net Another mechanism involves the inhibition of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. Additionally, some quinoline derivatives are known to inhibit the GTPase activity of FtsZ, a protein central to bacterial cell division, leading to abnormal cell division and bacterial death. nih.gov The antibacterial action can also be attributed to the chelation of essential metal ions, which disrupts vital enzymatic functions within the bacterial cell. nih.gov

A study on 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, which share a similar substitution pattern with 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline, demonstrated very good antibacterial activity against various strains. researchgate.net The hybridization of 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin, a known DNA gyrase inhibitor, resulted in a hybrid molecule with significant antibacterial activity against several Gram-positive strains. semanticscholar.org

| Compound | Bacterial Strain | Activity Measure | Result | Source |

|---|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (Clinical Isolates) | MIC Range | 0.062 - 0.25 µg/ml | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (Reference Strains) | MIC Range | 0.125 - 0.25 µg/ml | nih.gov |

| 8-hydroxyquinoline derivative with Cl substituent | V. parahaemolyticus | MIC | 10⁻⁶ mg/mL | nih.gov |

| 8-hydroxyquinoline derivative with Cl substituent | S. aureus | MIC | 10⁻⁶ mg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | MIC | 2 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | MIC | 10 µg/mL | nih.gov |

| 8-Aminoquinoline-Cu-5-iodouracil complex | P. shigelloides | Antimicrobial Activity | Active | nih.gov |

| 8-Aminoquinoline-Cu-5-nitrouracil complex | S. dysenteriae | Antimicrobial Activity | Active | nih.gov |

The quinoline scaffold is also a valuable template for the development of antifungal agents. nih.gov Research has shown that 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol are the most fungitoxic among a series of tested analogues against fungi such as Aspergillus niger and Trichophyton mentagrophytes. nih.gov This highlights the importance of halogen substituents for potent antifungal activity.

Quinoline-based hydroxyimidazolium hybrids have also been investigated for their antifungal properties. Hybrid compounds 7c-d demonstrated significant activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL and also showed activity against Candida and Aspergillus species. nih.gov Furthermore, newly synthesized 8-quinolinamines exhibited promising antifungal activities against a panel of several fungi. nih.gov The mechanism of antifungal action for many quinoline derivatives is thought to involve the chelation of metal ions essential for fungal growth and the disruption of the fungal cell wall or membrane integrity. nih.gov

| Compound | Fungal Strain | Activity Measure | Result | Source |

|---|---|---|---|---|

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | Fungitoxicity | Most fungitoxic in series | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | Fungitoxicity | Most fungitoxic in series | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | MIC | 15.6 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | MIC | 15.6 µg/mL | nih.gov |

| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida species, Aspergillus niger | Antifungal Activity | Potent | nih.gov |

Quinoline derivatives, such as quinine (B1679958) and chloroquine, have historically been pivotal in the treatment of malaria. researchgate.net The 8-aminoquinoline (B160924) scaffold, in particular, is a key component of antimalarial drugs like primaquine. nih.gov Research into novel 8-quinolinamine analogues continues to yield compounds with significant antiprotozoal activity. For example, newly synthesized 8-quinolinamines demonstrated curative antimalarial activity in a P. berghei infected mouse model and also showed promising in vitro antileishmanial activity against Leishmania donovani, comparable to the standard drug pentamidine. nih.gov

Metal complexes of 8-aminoquinoline derivatives have also been explored. A study investigating 8-aminoquinoline-uracil metal complexes found that all tested compounds showed fair antimalarial activities. nih.gov The proposed mechanism for the antimalarial action of 8-aminoquinolines involves their metabolic conversion to quinoneimine metabolites, which generate oxidative stress in erythrocytes. nih.gov For antileishmanial activity, it has been suggested that certain bis-quinoline derivatives, such as 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane, could be potential leads for drug development. nih.gov

Anticancer Research Pathways

The quinoline nucleus is a privileged scaffold in the design of anticancer agents due to its ability to interact with various biological targets involved in cancer progression. researchgate.netnih.gov

Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Quinoline-based molecules have been developed as potent kinase inhibitors. The 3H-pyrazolo[4,3-f]quinoline core, which is structurally related to this compound, has been identified as a privileged structure for kinase inhibition. nih.gov Compounds containing this core potently inhibit the FLT3 kinase and its mutant forms, which are implicated in acute myeloid leukemia (AML). nih.gov Docking studies revealed a type I binding mode, where the pyrazolo group interacts with the hinge region of the kinase. nih.gov

Other kinase targets for quinoline derivatives include PIM-1 kinase. Pyridine-quinoline hybrids have been identified as competitive inhibitors of PIM-1, an enzyme linked to chemotherapy resistance. nih.gov Furthermore, quinoline-5,8-diones have been developed as inhibitors of Sphingosine Kinase (SphK), an enzyme overexpressed in many cancers. mdpi.com

Topoisomerases, enzymes that manage DNA topology, are another important target for anticancer drugs. Certain brominated 8-hydroxyquinolines have been shown to have inhibitory effects on Topoisomerase I, suppressing the relaxation of supercoiled plasmid DNA. researchgate.net Luteolin, a dietary compound, has been found to inhibit cyclin-dependent kinase (CDK) 2 and CDK4 activity, which are crucial for cell cycle progression. nih.gov

| Compound Type | Target/Cell Line | Activity | Source |

|---|---|---|---|

| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3 kinase | Potent inhibition (nanomolar IC50) | nih.gov |

| Pyridine-quinoline hybrids | PIM-1 kinase | Competitive inhibition | nih.gov |

| Quinoline-5,8-dione derivatives | Sphingosine Kinase 1 (SphK1) | Low micromolar inhibition | mdpi.com |

| Bromo derivatives of 8-hydroxyquinoline | Topoisomerase I | Inhibitory effect | researchgate.net |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | Abolished tumor growth in vivo | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 cell lines | Strong antiproliferative activity (IC50: 6.7-25.6 µg/mL) | researchgate.net |

| Pyranoquinoline derivatives | MCF-7, HCT-116, HepG-2, A549 | Potent cytotoxic compounds | osti.gov |

A key strategy in cancer therapy is to induce cell cycle arrest and programmed cell death (apoptosis) in malignant cells. Many quinoline derivatives exert their anticancer effects through these mechanisms. For example, a novel quinoline derivative, 91b1, was shown to have a significant anticancer effect by downregulating Lumican. mdpi.com

Studies on pyranoquinoline derivatives have shown that potent cytotoxic compounds from this class can induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung). osti.gov The perturbation of microtubule dynamics is a common mechanism that leads to cell-cycle arrest at the G2/M phase and ultimately induces apoptosis. mdpi.com

The induction of apoptosis is often confirmed by observing the externalization of phosphatidylserine (B164497) and the activation of caspases. frontiersin.org For instance, some anticancer compounds trigger both intrinsic and extrinsic apoptosis pathways, evidenced by the activation of initiator caspases-8 and -9, and the executioner caspase-3. frontiersin.org The process often involves the cleavage of poly(ADP-ribose) polymerase (PARP) and changes in the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins. mdpi.com In some cases, quinoline derivatives can induce apoptosis in a p53-independent manner. nih.gov For example, a quinazoline-pyrimidine hybrid was found to induce apoptosis in the A549 cell line in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net

Anti-inflammatory Research Pathways

The quinoline-pyrazole scaffold is a foundation for developing potent anti-inflammatory agents. nih.govresearchgate.net These compounds exert their effects through various mechanisms, including the modulation of key inflammatory signaling molecules and the targeted inhibition of specific cellular receptors involved in the inflammatory cascade. nih.govnih.gov

Research into quinoline-pyrazole derivatives has demonstrated their significant ability to modulate the production of pro-inflammatory cytokines. In studies involving a potent P2Y6R antagonist with a quinoline-pyrazole scaffold, designated as compound 5ab , treatment led to a considerable decrease in the levels of inflammatory factors such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-β). nih.gov This reduction was observed in mouse models of lipopolysaccharide (LPS)-induced acute lung injury. nih.gov

A key anti-inflammatory mechanism for this class of compounds is the antagonism of specific purinergic receptors. The P2Y6 receptor (P2Y6R), a Gq protein-coupled receptor, is a crucial therapeutic target for inflammatory diseases. nih.govacs.org A novel quinoline-pyrazole derivative, 5ab , was identified as a potent and highly selective P2Y6R antagonist with an IC50 value of 19.6 nM. nih.gov

The binding of this antagonist to P2Y6R was confirmed through molecular docking, Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and pull-down experiments. nih.gov By blocking the P2Y6R, compound 5ab effectively inhibited the activation of the NLRP3 inflammasome in colon tissues and suppressed the expression and release of chemokines in lung tissue. nih.govacs.org This targeted antagonism demonstrates the potential of quinoline-pyrazole derivatives as specific anti-inflammatory agents for diseases such as intestinal and tracheal inflammation. nih.gov

Table 2: Anti-inflammatory Activity of Quinoline-Pyrazole Derivative (5ab)

| Compound | Target | IC50 | In Vivo Model | Effect | Reference |

|---|---|---|---|---|---|

| 5ab | P2Y6R | 19.6 nM | LPS-induced acute lung injury in mice | Decreased levels of IL-6, TNF-α, IL-β; Reduced immune cell infiltration. | nih.gov |

Coordination Chemistry and Metal Complexation Research

Reactivity and Substitution Mechanisms of Metal Complexes

Kinetic Studies of Ligand Substitution Reactions

While specific kinetic studies on ligand substitution reactions for 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline are not extensively documented in publicly available literature, general principles of coordination chemistry for similar N-donor heterocyclic ligands provide valuable insights. The kinetics of ligand substitution in metal complexes are influenced by several factors including the nature of the metal ion, the solvent, and the steric and electronic properties of both the entering and leaving ligands. For quinoline-pyrazole type ligands, the formation of a pre-association complex is often a key step, where the ligand first forms an outer-sphere complex with the metal ion before the final coordination. The rate of substitution can be modulated by the rigidity and bite angle of the ligand framework. For instance, studies on related pyridyl- and quinolyl-containing ligands have shown that the geometry and stereo-controlled substitution can significantly affect the affinity and selectivity towards different metal ions nih.gov.

Mechanistic Pathways of Complex Formation and Reactivity

The formation of metal complexes with ligands like this compound typically proceeds through a stepwise mechanism. The pyrazole (B372694) and quinoline (B57606) nitrogen atoms act as donor sites, coordinating to the metal center. The orientation of the pyrazole ring relative to the quinoline moiety can have a substantial impact on the structural and electronic properties of the resulting complex researchgate.net. Computational studies on pyrazolate ligands with coinage metals have explored the formation of various metallacycles, indicating that the mechanism of crystal growth and complex formation is intricate and can lead to diverse structural motifs nih.gov. The reactivity of the formed complexes is also influenced by these structural characteristics. For example, supramolecular associations through π–π stacking interactions between the quinoline tectons are common in metal complexes of functionalized quinoline-based ligands, occurring in a significant percentage of cases and leading to the formation of dimers or higher-order structures rsc.org.

Biological Implications of Metal Complexation

The coordination of metal ions to organic ligands like this compound can dramatically alter their biological properties. This phenomenon is often attributed to the chelation theory, which posits that the partial sharing of the positive charge of the metal ion with the donor groups of the ligand enhances the lipophilicity of the complex, facilitating its transport across biological membranes.

Enhanced Biological Activity of Complexes Compared to Free Ligands

A consistent finding in the study of metal complexes of quinoline and pyrazole derivatives is the enhanced biological activity of the complexes when compared to the free ligands. This potentiation of activity has been observed across various biological domains, including antimicrobial and cytotoxic applications. For instance, metal chelates of 5-[4-(3-Chloro phenyl)piperazinylmethylene]-8-hydroxy Quinoline have demonstrated good antifungal activity asianpubs.org. Similarly, numerous studies on pyrazoline-based metal complexes have reported that the coordination of metals significantly boosts their biological efficacy nih.govjournalcra.com. Research on various transition metal complexes has shown that they can exhibit stronger antibacterial and antifungal activities than the parent ligands, suggesting a synergistic action between the metal and the ligand nih.gov. The enhanced cytotoxicity of metal complexes against various tumor cell lines is also a well-documented phenomenon researchgate.net.

| Compound/Complex | Organism/Cell Line | Activity Metric (e.g., MIC, IC50) | Reference |

|---|---|---|---|

| 5-[4-(3-Chloro phenyl)piperazinylmethylene]-8-hydroxy Quinoline Metal Chelates | Various fungi | Good antifungal activity | asianpubs.org |

| Pyrazole-based Schiff base Metal Complexes | Various bacteria and fungi | MIC: 3.12-25 µg/mL | nih.gov |

| Palladium(II) complexes with pyrazole-thiazine/thiazoline ligands | HeLa, U-937, HL-60 tumor cell lines | IC50: 46.39 ± 3.99 µM to 62.74 ± 6.45 µM for phenyl-substituted complexes | |

| 8-quinolinethiolates of various metals | HT-1080, MG-22A, B-16 tumor cells | High cytotoxicity | researchgate.net |

Novel Mechanisms of Action Mediated by Metal Coordination (e.g., DNA binding via intercalation)

One of the primary mechanisms through which metal complexes of planar aromatic ligands exert their biological effects is by interacting with DNA. The covalent attachment of such ligands to transition metal complexes can lead to novel DNA interactions that influence biological activity nih.govresearchgate.net. These interactions can occur through several modes, including covalent binding, groove binding, and intercalation rsc.orgnih.gov.

Intercalation involves the insertion of the planar aromatic part of the ligand, in this case, the quinoline ring system of this compound, between the base pairs of the DNA double helix. This interaction leads to a distortion of the DNA structure, which can inhibit replication and transcription, ultimately leading to cell death nih.gov. Metal complexes can act as dual-function agents, binding to DNA both through coordination of the metal to the DNA bases and through intercalation of the aromatic ligand nih.govresearchgate.net. The planarity of the coordination sphere is crucial for effective intercalation nih.gov. The binding affinity of these complexes to DNA is often quantified by the intrinsic binding constant (Kb).

| Complex Type | DNA Binding Mode | Binding Constant (Kb) (M⁻¹) | Reference |

|---|---|---|---|

| Ruthenium(II) and Osmium(II) arene complexes | Intercalation | Significant influence on kinetics and thermodynamics of DNA binding | nih.gov |

| General Metallointercalators | Intercalation | High affinity | researchgate.net |

Computational and Theoretical Chemistry Applications

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are foundational steps in identifying the therapeutic potential of novel compounds like those based on the quinoline-pyrazole scaffold. These computational techniques allow for the rapid assessment of large libraries of virtual compounds against specific biological targets, saving time and resources compared to traditional high-throughput screening.

Virtual screening campaigns often begin by filtering compound libraries based on physicochemical properties to ensure drug-likeness. doi.org For instance, Lipinski's rule of five is a common filter used to predict oral bioavailability. doi.org For quinoline (B57606) derivatives, properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are evaluated using software like SwissADME and Molinspiration. doi.orgmdpi.com This initial filtering enriches the virtual library with compounds that have a higher probability of becoming viable drug candidates.

Fragment-based drug design is another powerful in silico approach. This method involves identifying small molecular fragments that bind to the target protein. nih.gov These fragments can then be computationally grown or linked together to create a more potent lead compound. The quinoline-5,8-dicarboxylic acid scaffold, for example, was identified through a fragment-based approach as a potential starting point for developing specific enzyme inhibitors. nih.gov This strategy allows for the exploration of chemical space and the design of novel molecules with desired binding characteristics.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is crucial for understanding the potential mechanism of action of compounds like 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline. Docking studies calculate the binding affinity, often expressed as a binding energy score in kcal/mol, which indicates the strength of the interaction between the ligand and the target protein. doi.orgamazonaws.com Lower binding energy values suggest a more stable and favorable interaction. amazonaws.com For example, docking studies on quinoline derivatives against viral proteins have shown binding energies ranging from -5.64 kcal/mol to -6.35 kcal/mol, indicating strong interactions. doi.org

Following docking, Molecular Dynamics (MD) simulations are employed to analyze the stability of the ligand-protein complex over time. nih.gov MD simulations provide detailed information on the conformational changes and the dynamics of the interactions. researchgate.net Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position, indicating the stability of the complex. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that interact with the ligand. researchgate.net

Radius of Gyration (RGyr): Assesses the compactness of the protein-ligand complex. doi.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, which are critical for binding affinity. doi.org

These simulations, often run using force fields like CHARMM22, confirm whether the binding pose predicted by docking is maintained and stable in a simulated physiological environment. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | MD Simulation Stability |

|---|---|---|---|---|

| Quinoline Derivative 4 | RSV G protein | -5.64 | Not Specified | Stable Complex Confirmed doi.org |

| Quinoline Derivative 6 | Mtase protein | -6.35 | Not Specified | Stable Complex Confirmed doi.org |

| Pyrazoline Derivative 7a | SARS-CoV-2 Mac-1 | Not Specified | Not Specified | Identified as Promising Inhibitor nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua By analyzing how variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) affect activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

For scaffolds related to this compound, 3D-QSAR studies have been instrumental in guiding the design of novel agents with enhanced activity. dntb.gov.ua These models help to identify the key structural features required for a compound to interact effectively with its biological target. This information provides a rational basis for modifying the lead structure to improve its efficacy, for example, in designing new anticancer or antimicrobial agents. dntb.gov.uanih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of molecules. researchgate.net For quinoline derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry and compute various electronic descriptors. researchgate.netnih.gov

Key parameters obtained from DFT studies include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. researchgate.netnih.gov

| Parameter | Gas Phase | Aqueous Solution | DMSO Solution |

|---|---|---|---|

| E_HOMO (eV) | -5.67 | -5.85 | -5.81 |

| E_LUMO (eV) | -1.63 | -1.85 | -1.80 |

| Energy Gap (ΔE) (eV) | 4.04 | 4.00 | 4.01 |

Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular interactions, and hyperconjugative effects within a molecule. dntb.gov.ua It provides a detailed picture of the electron density in atomic and bonding orbitals. For quinoline derivatives, NBO analysis has been used to confirm the presence and strength of intramolecular hydrogen bonds, such as those between hydroxyl and nitrogen atoms, which can significantly influence the molecule's conformation and properties. researchgate.netnih.gov

Atoms in Molecules (AIM) theory complements NBO analysis by characterizing the nature of chemical bonds, including weak non-covalent interactions. AIM analysis can confirm the presence of bond critical points, further supporting the existence of intramolecular hydrogen bonding suggested by NBO and other analyses. researchgate.netnih.gov

Prediction of Mechanistic Pathways and Reactivity Trends

Computational methods are invaluable for predicting how a molecule like this compound might react under various conditions. DFT-derived parameters such as the HOMO-LUMO gap, electrophilicity, and nucleophilicity are used to predict reactivity trends. nih.gov A low HOMO-LUMO gap, for instance, suggests higher reactivity. researchgate.netnih.gov

Furthermore, computational studies can elucidate complex reaction mechanisms. For the core quinoline structure, studies have detailed the mechanistic pathways of its reaction with hydroxyl radicals. nih.gov These investigations identified the preferential sites of radical attack and the distribution of hydroxylated products, demonstrating the complexity of its reaction pathways. nih.gov Such theoretical predictions of reactivity and metabolic pathways are crucial for understanding a compound's potential transformations in a biological system.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues with Improved Selectivity and Potency

A crucial future step is the rational design and synthesis of next-generation analogues of 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline. The goal is to systematically modify the core structure to enhance target selectivity and biological potency while optimizing pharmacokinetic properties. This involves extensive structure-activity relationship (SAR) studies focusing on several key modification points:

Substitution on the Quinoline (B57606) Ring: The chlorine atom at the C5 position is a key site for modification. Replacing it with other halogens (F, Br, I) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can significantly alter the electronic and lipophilic character of the molecule, thereby influencing its binding affinity and cellular uptake. Further substitutions on other available positions of the quinoline ring could also be explored.

Modification of the Pyrazole (B372694) Ring: The pyrazole moiety offers multiple positions for substitution. Introducing small alkyl, aryl, or heterocyclic groups onto the pyrazole ring can probe the steric and electronic requirements of the target's binding pocket, potentially leading to enhanced potency and selectivity.

Alteration of the Methylene (B1212753) Linker: The length and nature of the methylene bridge connecting the quinoline and pyrazole rings can be varied. Introducing rigidity or flexibility through different linkers could optimize the spatial orientation of the two heterocyclic systems for ideal target engagement.

The molecular hybridization strategy, which involves combining the quinoline-pyrazole scaffold with other bioactive fragments, could also lead to the discovery of new drugs with enhanced potency. mdpi.com

Table 1: Potential Structural Modifications and Their Intended Effects

| Modification Site | Example Substituent | Potential Effect | Rationale |

|---|---|---|---|

| Quinoline C5 Position | Fluorine (F) | Improve metabolic stability, alter binding interactions | Fluorine can form favorable electrostatic interactions and block metabolic attack. |

| Quinoline C7 Position | Methoxy (B1213986) (-OCH3) | Increase electron density, improve solubility | Modulates electronic properties of the quinoline ring system. |

| Pyrazole C4 Position | Phenyl group | Enhance binding through pi-stacking, increase lipophilicity | Explores additional binding pockets and hydrophobic interactions. |

| Methylene Linker | Carbonyl group (Amide linker) | Introduce hydrogen bonding capability, alter geometry | Provides additional points for specific interactions with the target protein. |

Advanced Mechanistic Elucidation at the Molecular and Cellular Level

A deep understanding of the mechanism of action (MoA) of this compound is fundamental for its advancement as a drug candidate. Future research must move beyond preliminary activity screening to detailed mechanistic studies.

Key areas of investigation should include:

Target Identification and Validation: While the parent scaffolds are known to interact with various targets, the specific molecular targets of this hybrid compound are unknown. Techniques such as thermal shift assays, affinity chromatography, and photoaffinity labeling can be employed to identify the direct binding partners within the cell. nih.gov Once identified, targets must be validated to confirm their role in the compound's biological effects.

Molecular Docking and Simulation: Computational studies, particularly molecular docking, can provide insights into the binding modes of the compound with its putative targets. acs.orgresearchgate.net These simulations can help rationalize SAR data and guide the design of more potent analogues.

Cellular Pathway Analysis: Upon target engagement, the compound will modulate specific cellular signaling pathways. Cell-based assays are needed to investigate the downstream effects, such as the impact on cell cycle progression, apoptosis, inflammation, or oxidative stress pathways. nih.gov For instance, studies on pyrazole derivatives have demonstrated a protective effect against oxidative stress by inhibiting superoxide (B77818) anion production and lipid peroxidation. nih.gov

Enzymatic and Functional Assays: Once a primary target is identified (e.g., a specific kinase or enzyme), detailed enzymatic assays are required to quantify the inhibitory potency (e.g., IC₅₀ values) and determine the mode of inhibition (e.g., competitive, non-competitive).

Identification of Novel Therapeutic Targets for Quinoline-Pyrazole Derivatives

The broad spectrum of biological activities reported for quinoline and pyrazole derivatives suggests that this chemical class has the potential to interact with a wide range of therapeutic targets. acs.orgmdpi.com A systematic screening of this compound and its next-generation analogues against a panel of known targets could uncover novel therapeutic applications.

Pyrazoline-containing compounds have been investigated for their potential in treating neurodegenerative disorders by targeting enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.govacs.orgresearchgate.net Furthermore, pyrazolo[3,4-b]quinolines have been identified as potent inhibitors of phosphodiesterase 10 (PDE10), relevant for treating schizophrenia, and MTH1, a target in cancer therapy. mdpi.com Other studies have shown that quinoline-pyrazole hybrids possess antimicrobial activity, potentially through the inhibition of targets like DNA gyrase. bohrium.commdpi.com

Table 2: Potential Therapeutic Targets for Quinoline-Pyrazole Derivatives

| Target Class | Specific Target Example | Associated Disease Area |

|---|---|---|

| Enzymes (Neurodegeneration) | Monoamine Oxidase B (MAO-B) | Parkinson's Disease |

| Enzymes (Neurodegeneration) | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Enzymes (Oncology) | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Enzymes (Oncology/Psychosis) | Phosphodiesterase 10 (PDE10) | Cancer, Schizophrenia |

| Bacterial Enzymes | DNA Gyrase | Bacterial Infections |

Future research should therefore involve broad-based pharmacological profiling to explore these and other potential therapeutic avenues, maximizing the translational potential of this chemical scaffold.

Integration with High-Throughput Screening and Artificial Intelligence for Drug Discovery

To accelerate the drug discovery process for quinoline-pyrazole derivatives, modern technologies must be integrated into the research workflow.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of chemical compounds against biological targets. patsnap.com Once a validated target for this compound is established, HTS can be used to screen thousands of newly synthesized analogues to quickly identify "hit" compounds with superior activity. This approach significantly shortens the timeline for lead identification compared to traditional, lower-throughput methods. osf.io

Artificial Intelligence (AI) and Machine Learning: AI is revolutionizing drug discovery by enhancing efficiency and predictive power. osf.io

Predictive Modeling: AI algorithms can be trained on SAR data from initial studies to build predictive models. These models can then perform in silico or virtual screening of vast chemical libraries, identifying promising candidates for synthesis and testing, thereby saving considerable time and resources. promegaconnections.com This approach reverses the traditional workflow, allowing molecules to be tested computationally before they are synthesized. nih.gov

Generative AI: Advanced generative models can design novel quinoline-based molecules from scratch, optimized for specific properties like high binding affinity, selectivity, and drug-likeness. For example, the MedGAN model has been successfully used to generate novel quinoline scaffolds. azoai.com

Data Analysis: AI can analyze the complex, large-scale datasets generated by HTS and other assays to identify subtle patterns and structure-activity relationships that might be missed by human researchers. nih.gov

The synergy between HTS and AI represents a powerful strategy to streamline the discovery of novel therapeutic agents based on the this compound scaffold. osf.io This integrated approach promises to accelerate the journey from initial hit to a clinically viable drug candidate.

Table 3: Comparison of Drug Discovery Workflows

| Discovery Phase | Traditional Workflow | AI-Enhanced Workflow |

|---|---|---|

| Hit Identification | Manual synthesis of small batches; low-throughput screening. | High-throughput screening (HTS) of large libraries; virtual screening. patsnap.comnih.gov |

| Lead Optimization | Iterative synthesis and testing based on researcher intuition and SAR. | AI-driven predictive models guide synthesis; generative models design novel analogues. promegaconnections.comazoai.com |

| Data Analysis | Manual analysis of experimental results. | AI algorithms analyze large datasets to identify complex patterns and optimize decisions. osf.io |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline?

Answer:

The synthesis typically involves functionalization of the quinoline core through nucleophilic substitution or coupling reactions. For example:

- Mannich Reaction : Pyrazole derivatives can be introduced via a Mannich reaction, as seen in the synthesis of analogous compounds (e.g., NCH₂N-linked bis-pyrazolylmethyl derivatives) .

- Alkylation : Substitution at the 8-position of quinoline with pyrazole-containing groups, such as using propargyl ether intermediates (e.g., 5-Chloro-8-(prop-2-ynyloxy)quinoline), followed by click chemistry or cross-coupling .

- Reductive Amination : Used to attach heterocyclic moieties to the quinoline backbone, as demonstrated in diaza-crown ether syntheses .

Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to improve yield and regioselectivity. Monitor progress via TLC (e.g., pet. ether/ethyl acetate 8:2, Rf ≈ 0.48) .

Basic: How is structural characterization of this compound performed?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.35–7.45 ppm (aromatic protons) and δ 5.20 ppm (OCH₂ in intermediates) confirm substitution patterns .

- ¹³C NMR : Assignments for pyrazole-methylquinoline linkages (e.g., C19–C18–H18 in analogous structures) validate connectivity .

- IR Spectroscopy : Bands at 2121 cm⁻¹ (alkyne C≡C stretch in intermediates) and 1615–1456 cm⁻¹ (quinoline ring vibrations) .

- Elemental Analysis : Verify purity via %C, %H, %N (e.g., calc. C 66.22%, found 66.02%) .

Advanced: What conformational and crystallographic insights exist for this compound?

Answer:

X-ray crystallography reveals:

- Torsion Angles : Key dihedral angles (e.g., C16–N2–N3–C23 = −176.86°) indicate planar pyrazole-quinoline alignment .

- Packing Interactions : π-π stacking between quinoline rings and van der Waals contacts stabilize the lattice .

- Bond Lengths : C–Cl bond lengths (~1.73 Å) and C–N distances (~1.34 Å) align with sp² hybridization .

Data Contradictions : Variations in torsion angles (e.g., ±179.75°) may arise from crystal packing forces vs. solution-state dynamics .

Advanced: How do electronic properties influence the reactivity of this compound?

Answer:

Computational studies (DFT/RHF) highlight:

- Mulliken Charges : The chlorine atom exhibits a partial negative charge (−0.25 e), enhancing electrophilic substitution at the 5-position .

- HOMO-LUMO Gaps : Pyrazole substituents lower the gap (e.g., ~4.5 eV) compared to unsubstituted quinolines, increasing redox activity .

- Iodine Complexation : Quinoline’s N-atom participates in charge-transfer complexes, relevant for catalytic or sensing applications .

Advanced: What strategies address contradictions in biological activity data for quinoline derivatives?

Answer:

- SAR Studies : Compare analogs (e.g., 6-chloro-2-methyl-4-phenyl variants) to isolate the pyrazole-methyl group’s role in antimycobacterial activity .

- Dose-Response Curves : Resolve discrepancies by testing across concentrations (e.g., IC50 values for growth inhibition assays) .

- Metabolic Stability : Assess hepatic microsome degradation to differentiate intrinsic activity vs. pharmacokinetic effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- GHS Hazards : Skin/eye irritation (Category 2/2A); use PPE (gloves, goggles) .

- Waste Disposal : Neutralize with dilute NaOH before incineration .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How is this compound utilized in medicinal chemistry?

Answer:

- Antimicrobial Scaffolds : Pyrazole-quinoline hybrids inhibit bacterial growth via DNA gyrase binding, as seen in 4-phenyl-1H-pyrazol-3-yl derivatives .

- Metal Chelation : The 8-hydroxyquinoline variant (analogous to 5-formyl-8-hydroxyquinoline) binds Fe³⁺/Cu²⁺, relevant for antimalarial studies .

Advanced: How do reaction conditions impact regioselectivity in quinoline functionalization?

Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 8-position over 2-/4-positions .

- Catalysts : CuI/NaN₃ in click reactions enhance pyrazole coupling efficiency (yield >85%) .

- Temperature : Higher temps (~100°C) promote cyclization but may degrade sensitive substituents .

Table 1: Key Spectral Data for Intermediate 5-Chloro-8-(prop-2-ynyloxy)quinoline

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.35 (d, J = 7.8 Hz, Ar-H) | |

| IR | 2121 cm⁻¹ (C≡C stretch) | |

| Elemental Anal. | C 66.02% (calc. 66.22%) |

Table 2: Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C–Cl Bond | 1.73 | |

| Dihedral Angle | −176.86° (N2–N3–C23) | |

| π-π Distance | 3.45 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.